Cas no 57369-93-4 (2-hydrazinyl-4,8-dimethylquinoline)

2-hydrazinyl-4,8-dimethylquinoline 化学的及び物理的性質
名前と識別子
-
- Quinoline,2-hydrazinyl-4,8-dimethyl-
- (4,8-dimethylquinolin-2-yl)hydrazine
- 2-HYDRAZINO-4,8-DIMETHYLQUINOLINE
- 2-hydrazinyl-4,8-dimethylQuinoline
- 2-hydrazino-4,8-dimethyl-quinoline
- 4,8-dimethyl-2-quinolyhydrazine
- 4,8-dimethyl-2-quinolylhydrazine
- AC1MVJOV
- AC1Q2J5C
- CTK5A6747
- SureCN1577707
- DTXSID70395011
- SB67859
- FT-0736250
- 57369-93-4
- SCHEMBL1577707
- F3284-7646
- EN300-09211
- IDGTZROMJOZLQC-UHFFFAOYSA-N
- Z55993087
- AKOS002359932
- 2-hydrazinyl-4,8-dimethylquinoline
-
- MDL: MFCD02197923
- インチ: InChI=1S/C11H13N3/c1-7-4-3-5-9-8(2)6-10(14-12)13-11(7)9/h3-6H,12H2,1-2H3,(H,13,14)
- InChIKey: IDGTZROMJOZLQC-UHFFFAOYSA-N
- ほほえんだ: CC1=C2C(=CC=C1)C(=CC(=N2)NN)C
計算された属性
- せいみつぶんしりょう: 187.11109
- どういたいしつりょう: 187.110947427g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 195
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 50.9Ų
じっけんとくせい
- PSA: 50.94
2-hydrazinyl-4,8-dimethylquinoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | H955635-25mg |
2-hydrazinyl-4,8-dimethylquinoline |
57369-93-4 | 25mg |
$ 50.00 | 2022-06-02 | ||
Life Chemicals | F3284-7646-0.5g |
2-hydrazinyl-4,8-dimethylquinoline |
57369-93-4 | 95%+ | 0.5g |
$252.0 | 2023-09-06 | |
Enamine | EN300-09211-0.1g |
2-hydrazinyl-4,8-dimethylquinoline |
57369-93-4 | 95.0% | 0.1g |
$83.0 | 2025-02-21 | |
Enamine | EN300-09211-0.5g |
2-hydrazinyl-4,8-dimethylquinoline |
57369-93-4 | 95.0% | 0.5g |
$218.0 | 2025-02-21 | |
Enamine | EN300-09211-1g |
2-hydrazinyl-4,8-dimethylquinoline |
57369-93-4 | 95% | 1g |
$314.0 | 2023-10-28 | |
Enamine | EN300-09211-10g |
2-hydrazinyl-4,8-dimethylquinoline |
57369-93-4 | 95% | 10g |
$1346.0 | 2023-10-28 | |
1PlusChem | 1P00EYUV-50mg |
2-HYDRAZINO-4,8-DIMETHYLQUINOLINE |
57369-93-4 | 95% | 50mg |
$94.00 | 2025-02-27 | |
1PlusChem | 1P00EYUV-2.5g |
2-HYDRAZINO-4,8-DIMETHYLQUINOLINE |
57369-93-4 | 95% | 2.5g |
$821.00 | 2023-12-16 | |
Aaron | AR00EZ37-100mg |
2-HYDRAZINO-4,8-DIMETHYLQUINOLINE |
57369-93-4 | 95% | 100mg |
$140.00 | 2025-01-24 | |
A2B Chem LLC | AG97559-1g |
2-Hydrazinyl-4,8-dimethylquinoline |
57369-93-4 | 95% | 1g |
$366.00 | 2024-04-19 |
2-hydrazinyl-4,8-dimethylquinoline 関連文献
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
4. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
2-hydrazinyl-4,8-dimethylquinolineに関する追加情報
Comprehensive Overview of 2-Hydrazinyl-4,8-dimethylquinoline (CAS No. 57369-93-4): Properties, Applications, and Innovations
2-Hydrazinyl-4,8-dimethylquinoline (CAS No. 57369-93-4) is a specialized quinoline derivative with a unique molecular structure that combines a hydrazine functional group with a dimethyl-substituted quinoline core. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a building block for synthesizing biologically active molecules. Its CAS number 57369-93-4 serves as a critical identifier in chemical databases, ensuring precise tracking in industrial and academic settings.
In recent years, the demand for heterocyclic compounds like 2-hydrazinyl-4,8-dimethylquinoline has surged, driven by advancements in drug discovery and material science. Researchers are particularly interested in its role as a precursor for antimicrobial agents and anticancer drugs, aligning with global health priorities. The compound’s structural versatility allows modifications to enhance bioavailability and target specificity, making it a focal point in medicinal chemistry.
From a synthetic chemistry perspective, CAS 57369-93-4 exhibits notable reactivity due to its hydrazinyl group, which facilitates condensation reactions and cyclization processes. This property is leveraged in designing fluorescent probes and coordination complexes, addressing trends in bioimaging and catalysis. Users searching for "quinoline-based hydrazine derivatives" or "applications of 2-hydrazinyl-4,8-dimethylquinoline" often seek insights into these cutting-edge applications.
Environmental and green chemistry considerations are also shaping the discourse around 57369-93-4. Innovations in solvent-free synthesis and catalytic efficiency aim to reduce the ecological footprint of producing such compounds. Queries like "sustainable synthesis of quinoline derivatives" reflect growing user interest in eco-friendly methodologies, positioning 2-hydrazinyl-4,8-dimethylquinoline as a case study for green innovation.
Analytical characterization of 2-hydrazinyl-4,8-dimethylquinoline relies on techniques like NMR spectroscopy, mass spectrometry, and HPLC, ensuring purity and consistency for industrial use. The compound’s stability under ambient conditions and solubility profiles are frequently discussed in forums, highlighting practical handling considerations.
Looking ahead, the integration of AI-driven molecular modeling is accelerating the exploration of 57369-93-4 derivatives. Searches for "computational chemistry in quinoline research" underscore the intersection of technology and traditional synthesis. As patents and publications citing CAS No. 57369-93-4 multiply, this compound remains a keystone in advancing functional materials and therapeutic agents.
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